2-(2-methylimidazole-1-carbonyl)terephthalic Acid
Beschreibung
2-(2-methylimidazole-1-carbonyl)terephthalic Acid is a compound that combines the structural motifs of imidazole and terephthalic acid Imidazoles are a class of heterocyclic compounds containing nitrogen, known for their versatility in various chemical reactions and applications Terephthalic acid is an aromatic dicarboxylic acid widely used in the production of polyesters and resins
Eigenschaften
Molekularformel |
C13H10N2O5 |
|---|---|
Molekulargewicht |
274.23g/mol |
IUPAC-Name |
2-(2-methylimidazole-1-carbonyl)terephthalic acid |
InChI |
InChI=1S/C13H10N2O5/c1-7-14-4-5-15(7)11(16)10-6-8(12(17)18)2-3-9(10)13(19)20/h2-6H,1H3,(H,17,18)(H,19,20) |
InChI-Schlüssel |
BIDVMTVQPGULGI-UHFFFAOYSA-N |
SMILES |
CC1=NC=CN1C(=O)C2=C(C=CC(=C2)C(=O)O)C(=O)O |
Kanonische SMILES |
CC1=NC=CN1C(=O)C2=C(C=CC(=C2)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylimidazole-1-carbonyl)terephthalic Acid typically involves the reaction of 2-methylimidazole with terephthalic acid under specific conditions. One common method is the condensation reaction, where 2-methylimidazole and terephthalic acid are heated together in the presence of a dehydrating agent. This reaction forms the desired compound through the elimination of water.
Industrial Production Methods
Industrial production of 2-(2-methylimidazole-1-carbonyl)terephthalic Acid may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-methylimidazole-1-carbonyl)terephthalic Acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to form derivatives with altered chemical properties.
Substitution: The aromatic ring of terephthalic acid can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while substitution reactions on the aromatic ring can introduce various functional groups such as halides or nitro groups.
Wissenschaftliche Forschungsanwendungen
2-(2-methylimidazole-1-carbonyl)terephthalic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as metal-organic frameworks (MOFs) and polymers.
Wirkmechanismus
The mechanism of action of 2-(2-methylimidazole-1-carbonyl)terephthalic Acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The terephthalic acid moiety can influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methylimidazole: A simpler imidazole derivative with similar chemical properties.
Terephthalic acid: An aromatic dicarboxylic acid used in the production of polyesters.
Imidazole-4,5-dicarboxylic acid: Another imidazole derivative with two carboxylic acid groups.
Uniqueness
2-(2-methylimidazole-1-carbonyl)terephthalic Acid is unique due to its combination of imidazole and terephthalic acid structures. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to achieve.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
